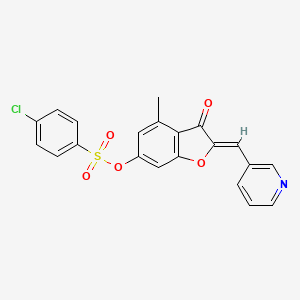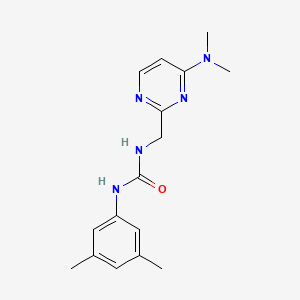
5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom . The molecule also contains a trifluoromethoxy group, which is a substituent known for its high electronegativity and its ability to increase the lipophilicity of a molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, including the formation of the pyran ring and the introduction of the trifluoromethoxy group. The trifluoromethoxy group can be introduced using methods such as the one described in a study on the synthesis of (trifluoromethoxy)benzenes . The Suzuki–Miyaura coupling, a widely-used reaction for forming carbon-carbon bonds, could potentially be used in the synthesis of this compound .
Applications De Recherche Scientifique
Electrochromic Materials
Overview: Electrochromic materials change their colors reversibly upon applying different potentials or undergoing redox processes. These materials find applications in auto-dimming mirrors, smart windows, and energy storage devices .
Application: The compound’s structure suggests potential as an anodic material for electrochromic devices (ECDs). Specifically, researchers have synthesized 4-(trifluoromethoxy)phenyl-containing polymers, such as polydithienylpyrroles (PTTPP), P(TTPP-co-DTC), and P(TTPP-co-DTP). These polymers exhibit electrochromic behavior, displaying various colors upon oxidation and reduction. PTTPP, for instance, transitions from grayish-yellow to bluish-violet states .
Inhibition of Soluble Epoxide Hydrolase
Application: The synthesized bis-ureas containing the 4-(trifluoromethoxy)phenyl fragment show promise as inhibitors of human sEH. These compounds could contribute to drug development for managing inflammatory diseases and hypertension .
Anti-Cancer Activities
Overview: Exploring novel compounds with anti-cancer properties is crucial for improving cancer treatment options.
Application: A series of fully-substituted 4-(trifluoromethyl)isoxazoles were designed and synthesized. These compounds were evaluated for their anti-cancer activities against MCF-7, 4T1, and PC-3 cell lines. While this study focused on isoxazoles, the presence of the trifluoromethoxy group may contribute to their biological effects .
Spectroelectrochemistry
Overview: Spectroelectrochemistry combines spectroscopic techniques with electrochemical measurements to study molecular properties during redox processes.
Application: Researchers can employ the compound in spectroelectrochemical studies to investigate its electronic transitions, optical properties, and redox behavior. Understanding these aspects can guide material design for various applications .
Organic Synthesis
Overview: Organic chemists often explore novel synthetic routes to create functional molecules.
Application: The compound’s unique structure, including the trifluoromethoxy group, could serve as a building block for more complex organic synthesis. Researchers may use it to construct other compounds with tailored properties .
Material Science
Overview: Material scientists seek innovative materials for diverse applications.
Application: Considering its electrochromic properties, the compound might find use in smart windows, displays, or even wearable devices. Researchers can explore its compatibility with other materials and optimize its performance .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]pyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO5/c21-20(22,23)29-15-8-6-14(7-9-15)24-19(26)17-10-16(25)18(12-28-17)27-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTRXSPTVHGKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

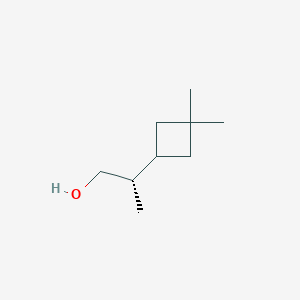
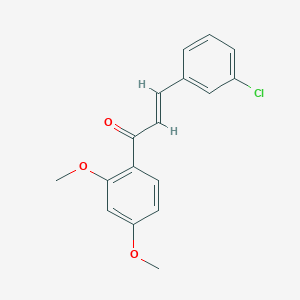
![3-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009521.png)


![N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B3009526.png)
![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3009527.png)
![2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3009528.png)

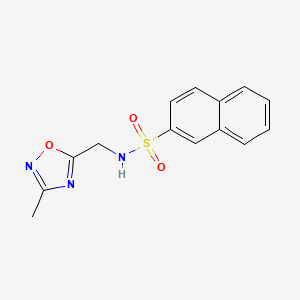
![ethyl 1-(4-methoxybenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3009533.png)
